Oxypeucedanin

概要

説明

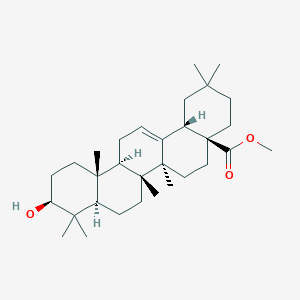

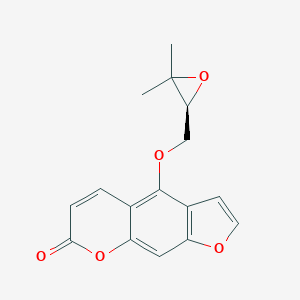

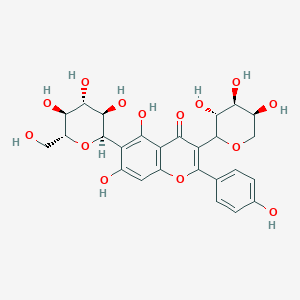

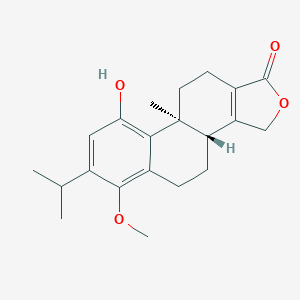

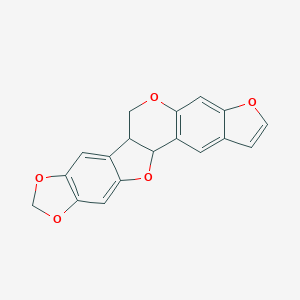

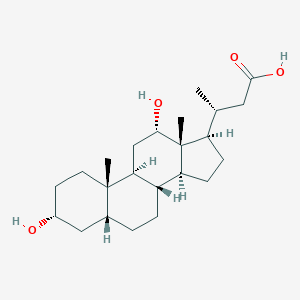

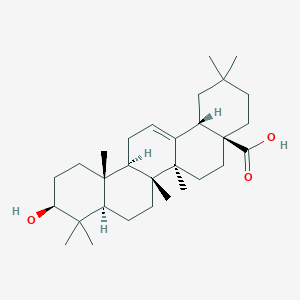

Oxypeucedanin (OP) is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural OP source .

Synthesis Analysis

A new enantioseparation method was established for the quantitative analysis of the oxypeucedanin enantiomers by using cellulose tris (3,5-dichlorophenyl carbamate) stationary phase column Chiralpak IC .Molecular Structure Analysis

The molecular formula of Oxypeucedanin is C16H14O5 and its molecular weight is 286.28 g/mol . It contains an epoxide ring .Chemical Reactions Analysis

Oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays .Physical And Chemical Properties Analysis

Oxypeucedanin is a furanocoumarin with a role as a metabolite . It is a natural product found in Ferulago sylvatica, Ferula syreitschikowii, and other organisms .科学的研究の応用

Gene Expression and MAPK Signaling in Neuroblastoma Cells : Oxypeucedanin influences global gene expression and MAPK signaling in mouse neuroblastoma Neuro-2A cells. It affects protein metabolism, ribosomal protein synthesis, protein degradation, intramembrane protein trafficking, electron transport, and mitogen-activated protein kinase (MAPK) signaling pathway (Choi et al., 2011).

Anti-Tumor Activity Against Prostate Carcinoma : Oxypeucedanin exhibits anti-tumor activity against human prostate carcinoma DU145 cells, inducing G2-M cell cycle arrest and apoptosis (Kang et al., 2009).

Cardiac Action Potential Duration : This compound impacts human Kv1.5 (hKv1.5) channels and prolongs the action potential duration (APD) in rat atrial and ventricular muscles, suggesting potential as an antiarrhythmic drug (Eun et al., 2005).

Chemotaxonomy, Isolation, and Bioactivities : Oxypeucedanin, with an epoxide ring structure, has been identified in several plant genera and exhibits antiproliferative, cytotoxic, anti-influenza, and antiallergic activities (Mottaghipisheh, 2021).

Pharmacokinetics and Bioavailability in Rats : Studies have explored the pharmacokinetic characteristics and bioavailability of oxypeucedanin, providing essential information for further research and development (Zheng et al., 2022).

Inactivation of CYP2B6 and CYP2D6 : Oxypeucedanin acts as a mechanism-based inactivator of enzymes CYP2B6 and CYP2D6, crucial in drug metabolism (Zhang et al., 2021).

Apoptotic Activity in Colon Carcinoma Cells : It has been shown to induce apoptosis in Caco-2 colon carcinoma cells and impact cell migration and the PI3K-signalling pathway (Liu et al., 2016).

Antiproliferative Activity in Human Hepatoma Cells : Oxypeucedanin causes G2/M phase cell cycle arrest and modulates p53-dependent MDM2/p21 expression in human hepatoma cells (Park et al., 2020).

P-Glycoprotein Substrate : It acts as a substrate for P-glycoprotein, important for drug interactions (Maw et al., 2022).

Treatment of Acute Lung Injury : Oxypeucedanin alleviates lipopolysaccharide-induced acute lung injury by inhibiting inflammation and preserving the integrity of the lung air-blood barrier (Du et al., 2022).

作用機序

Target of Action

Oxypeucedanin, a furanocoumarin derivative, primarily targets the human Kv1.5 (hKv1.5) channel . The hKv1.5 channel plays a crucial role in the regulation of the cardiac action potential duration .

Mode of Action

Oxypeucedanin interacts with the hKv1.5 channel in a concentration-dependent manner . It inhibits the hKv1.5 current, inducing an initial fast decline of hKv1.5 current during depolarizations . The inhibition of the hKv1.5 channel by oxypeucedanin is voltage-dependent, especially at depolarizing pulses between 40 and 0mV, which corresponds to the voltage range of the channel’s opening . Oxypeucedanin also slows the deactivation time course, resulting in a tail crossover phenomenon .

Biochemical Pathways

It is known that furanocoumarins, the class of compounds to which oxypeucedanin belongs, are distinguished for their photosensitizing potencies . Some linear furanocoumarins are phototoxic and can be employed beneficially to treat some dermatitis disorders .

Pharmacokinetics

After intravenous administration of oxypeucedanin to rats, the pharmacokinetics fit the linear kinetics characteristics . Some parameters including average elimination half-life (T 1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (V Z of 4.98~7.50 L/kg), and systemic clearance (CL Z of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of oxypeucedanin showed poor and slow absorption with the mean time to reach the peak concentration (T max) of 3.38 h, MRT of 5.86 h, T 1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .

Result of Action

Oxypeucedanin has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It inhibits the hKv1.5 channel and prolongs the cardiac action potential duration (APD), making it an excellent candidate as an antiarrhythmic drug for atrial fibrillation . In human hepatocellular cancer cells, oxypeucedanin exhibits potential antiproliferative activities .

Action Environment

The action of oxypeucedanin can be influenced by various environmental factors. For instance, it has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural source of oxypeucedanin . .

Safety and Hazards

将来の方向性

In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . The pharmacokinetics of oxypeucedanin after single intravenous and oral administration and its absolute bioavailability in rats were investigated, which may shed light on the future development of oxypeucedanin as a drug candidate .

特性

IUPAC Name |

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948965 | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxypseucedanin | |

CAS RN |

26091-73-6 | |

| Record name | (-)-Oxypeucedanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypseucedanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)